2-(5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-yl)ethanamine
Description
2-(5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-yl)ethanamine is a 1,3,4-thiadiazole derivative characterized by a 4-ethoxyphenyl substituent at position 5 of the heterocyclic ring and an ethanamine group at position 2. The 1,3,4-thiadiazole core is known for its electron-deficient aromatic system, which enhances interactions with biological targets such as enzymes or receptors .
Properties
Molecular Formula |
C12H15N3OS |
|---|---|
Molecular Weight |
249.33 g/mol |
IUPAC Name |
2-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]ethanamine |
InChI |
InChI=1S/C12H15N3OS/c1-2-16-10-5-3-9(4-6-10)12-15-14-11(17-12)7-8-13/h3-6H,2,7-8,13H2,1H3 |
InChI Key |
LMYHHWGBYPLMJB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(S2)CCN |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-yl)ethanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-ethoxybenzoyl chloride with thiosemicarbazide to form the intermediate 4-ethoxyphenylthiosemicarbazide. This intermediate is then cyclized using phosphorus oxychloride to yield the desired thiadiazole compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-(5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Medicine: Research indicates its potential use in developing new therapeutic agents for treating various diseases.
Mechanism of Action
The mechanism of action of 2-(5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-yl)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural Analogues of 1,3,4-Thiadiazole Derivatives
The following table summarizes key structural analogs and their properties:
Key Observations:
Substituent Effects :
- Electron-Donating Groups (e.g., Ethoxy, Methoxy, Methyl) : The 4-ethoxyphenyl group in the target compound enhances lipophilicity compared to 4-methoxyphenyl () or 4-methylphenyl (). This may improve pharmacokinetic properties but could reduce water solubility .
- Electron-Withdrawing Groups (e.g., Chloro) : Compounds like 5e (4-chlorobenzylthio) exhibit higher melting points (132–134°C) compared to benzylthio derivatives (133–135°C for 5h), suggesting stronger intermolecular interactions due to polarizable C-Cl bonds .
Amine Group Variations :
- Ethanamine vs. Acetamide : The target compound’s ethanamine group (-CH₂CH₂NH₂) may enhance solubility in aqueous media compared to acetamide derivatives (e.g., 5e–5m in ), which have hydrogen-bonding amide groups but lower basicity .
- Salt Forms : and highlight hydrochloride or dihydrochloride salts, which improve crystallinity and stability. The target compound’s free amine form may require salt formation for pharmaceutical applications.
Biological Activity Trends :
- 4-Methylphenyl-substituted thiadiazoles () show insecticidal and fungicidal activities, likely due to the hydrophobic methyl group enhancing target binding. The ethoxy group in the target compound may offer similar or improved activity due to its larger size and electron-donating nature .
Comparison with Oxadiazole Derivatives
Oxadiazole analogs (e.g., ) replace the sulfur atom in the thiadiazole ring with oxygen. Key differences include:
- Hydrogen Bonding : Oxygen in oxadiazoles may form stronger hydrogen bonds compared to sulfur, affecting target affinity. For example, 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine () could exhibit distinct pharmacokinetics compared to thiadiazole-based compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
